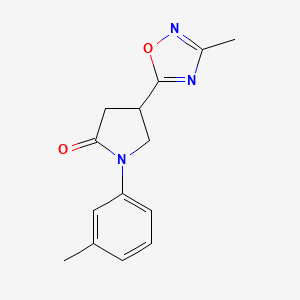![molecular formula C16H12N4O2S3 B2404913 N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034345-95-2](/img/structure/B2404913.png)
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves a two-step reaction. The first step is the synthesis of 1-methyl-3,5-bis (thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring the mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol. In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .Molecular Structure Analysis
The molecular structure analysis of similar compounds shows that the dihedral angle between the thiophene and pyridine rings is 77.79 (8)° .Chemical Reactions Analysis
The chemical reactions analysis of similar compounds shows that they can inhibit clinically related leukemia cell lines driven by FLT3-ITD, FLT3-ITD/D835Y, FLT3-ITD/F691L, or BCR-ABL .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide” include a molecular formula of C16H12N4O2S3 and a molecular weight of 388.48.Applications De Recherche Scientifique
Catalysis and Synthesis
The compound exhibits intriguing potential in transition metal catalysis. Specifically, it can be used for the efficient synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes via a direct Csp3-H oxidation approach with water under mild conditions. Copper catalysis plays a crucial role in this process, allowing the transformation of aromatic ketones. Notably, pyridin-2-yl-methanes containing aromatic rings (such as substituted benzene, thiophene, thiazole, pyridine, and triazine) react well to yield the corresponding products in moderate to good yields .
Fungicidal Activity
Exploring its biological potential, the compound has demonstrated fungicidal activity against various pathogens. For instance:
- Most notably, it displays excellent fungicidal activity against cucumber downy mildew (CDM) (Pseudoperonospora cubensis) .
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have been investigated for their biological effects. Notably, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit anti-inflammatory and analgesic activities. Their ulcerogenic index compares favorably with indomethacin and celecoxib .
Photophysical Behavior
The compound’s intricate photophysical behavior arises from the coexistence of two moieties:
Heterocyclization and Derivatives
Researchers have synthesized (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one as a starting compound. This compound serves as a precursor for novel derivatives, including pyrimidine-2-thiol, pyrazole, and pyran derivatives .
Mécanisme D'action
Safety and Hazards
The safety and hazards of similar compounds show that they have excellent in silico binding affinity (1-10 nM), least binding energy (-12.45 to -14.27 kcal/mol) and in vitro COX-2 inhibition (relative percentage activity maximum 96.42%). Thus, these compounds perhaps to be future anti-inflammatory drugs .
Orientations Futures
Propriétés
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2S3/c21-25(22,14-5-1-4-13-16(14)20-24-19-13)18-9-11-3-2-7-17-15(11)12-6-8-23-10-12/h1-8,10,18H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXYQKQMKNNAPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)
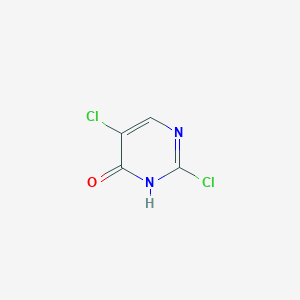
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)
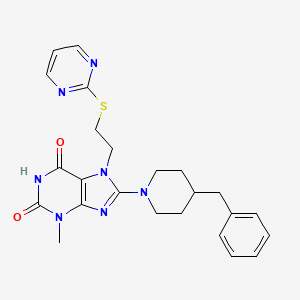
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
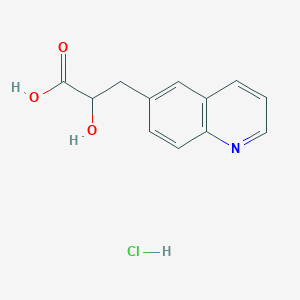
![benzo[c][1,2,5]thiadiazol-5-yl(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2404848.png)
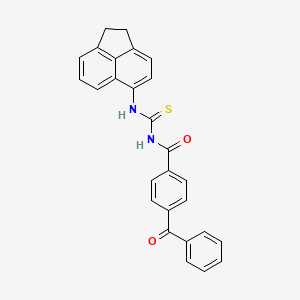
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
